Cas no 81196-09-0 (2-(4-((Tert-Butoxycarbonyl)amino)phenyl)acetic acid)

2-(4-((Tert-Butoxycarbonyl)amino)phenyl)acetic acid structure
81196-09-0 structure
Product name:2-(4-((Tert-Butoxycarbonyl)amino)phenyl)acetic acid
CAS No:81196-09-0
MF:C13H17NO4
MW:251.278383970261
MDL:MFCD00099367
CID:720412
PubChem ID:2824993

2-(4-((Tert-Butoxycarbonyl)amino)phenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
    • 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid
    • 4-[[(1,1-dimethylethoxy)carbonyl]amino]Benzeneacetic acid
    • BOC-(4-AMINOPHENYL)ACETIC ACID
    • Boc-4-aminophenylacetic acid
    • (4-tert-butoxycarbonylaminophenyl)acetic acid
    • 2-(4-(tert-butoxycarbonylamino)phenyl)acetic acid
    • 4-(Boc-amino)phenylacetic acid
    • 4-(N-tert-butoxycarbonylamino)phenylacetic acid
    • 4-(t-butoxycarbonylamino)-benzeneacetic acid
    • 4-(t-butyloxycarbonylamino)phenylacetic acid
    • 4-tert-Butoxycarbonylaminophenylacetic acid
    • {4-[(tert-butoxycarbonyl)amino]phenyl}acetic acid
    • 2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid
    • Benzeneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • 2-{4-[(tert-butoxy)carbonylamino]phenyl}acetic acid
    • 2-{4-[(tert-butoxycarbonyl)amino]phenyl}acetic acid
    • Boc-Aph(4)-OH
    • Oprea1_154233
    • 4-[[(1,1-Dimethylethoxy)carbonyl]amino]benzeneacetic acid (ACI)
    • 2-[4-[(tert-Butoxycarbonyl)amino]phenyl]acetic acid
    • 4-(tert-Butoxycarbonylamino)benzeneacetic acid
    • N-Boc-4-aminophenylacetic acid
    • BCP26979
    • 4-(tertbutoxycarbonylamino)phenylacetic acid
    • CS-W020615
    • DTXSID20385008
    • SY020503
    • SCHEMBL977842
    • EN300-29924
    • AB6475
    • MFCD00099367
    • Z235361247
    • 4-(TERT-BUTYLOXYCARBONYLAMINO) PHENYLACETIC ACID
    • Boc-4-APAc-OH
    • 81196-09-0
    • DB-056500
    • ZXYKUPPWJMOKGE-UHFFFAOYSA-N
    • 4-t-butoxycarbonylaminophenylacetic acid
    • AKOS000169793
    • 4-t-butoxycar-bonylamino-phenylacetic acid
    • TS-00792
    • (4-tert-butoxycarbonylamino-phenyl)-acetic acid
    • 2-(4-((Tert-Butoxycarbonyl)amino)phenyl)acetic acid
    • MDL: MFCD00099367
    • Inchi: 1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
    • InChI Key: ZXYKUPPWJMOKGE-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=CC(CC(O)=O)=CC=1)OC(C)(C)C

Computed Properties

  • Exact Mass: 251.11600
  • Monoisotopic Mass: 251.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 75.6

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.220±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: No data available
  • Boiling Point: 417.6℃ at 760 mmHg
  • Flash Point: 206.3 °C
  • Refractive Index: 1.559
  • Solubility: Very slightly soluble (0.53 g/l) (25 º C),
  • PSA: 75.63000
  • LogP: 2.73370
  • Vapor Pressure: No data available

2-(4-((Tert-Butoxycarbonyl)amino)phenyl)acetic acid Security Information

2-(4-((Tert-Butoxycarbonyl)amino)phenyl)acetic acid Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(4-((Tert-Butoxycarbonyl)amino)phenyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-29924-1.0g
2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid
81196-09-0 95%
1g
$27.0 2023-06-20
Enamine
EN300-29924-0.5g
2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid
81196-09-0 95%
0.5g
$21.0 2023-09-06
TRC
B809860-10mg
2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid
81196-09-0
10mg
$ 50.00 2022-06-06
Enamine
EN300-29924-0.05g
2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid
81196-09-0 95%
0.05g
$19.0 2023-09-06
Chemenu
CM255130-1000g
2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
81196-09-0 95+%
1000g
$1107 2022-06-10
TRC
B809860-100mg
2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid
81196-09-0
100mg
$ 80.00 2022-06-06
Fluorochem
065673-10g
4-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid
81196-09-0 97%
10g
£117.00 2022-03-01
SHENG KE LU SI SHENG WU JI SHU
sc-293678-5 g
Boc-4-APAc-OH,
81196-09-0
5g
¥2,181.00 2023-07-11
eNovation Chemicals LLC
D523364-1g
2-(4-((tert-Butoxycarbonyl)aMino)phenyl)acetic acid
81196-09-0 97%
1g
$110 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CM075-5g
2-(4-((Tert-Butoxycarbonyl)amino)phenyl)acetic acid
81196-09-0 97%
5g
451.0CNY 2021-08-04

2-(4-((Tert-Butoxycarbonyl)amino)phenyl)acetic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  24 h, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Hypoxia-Activated Prodrugs of PERK Inhibitors
Liew, Lydia P. ; et al, Chemistry - An Asian Journal, 2019, 14(8), 1238-1248

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Potassium bromide Catalysts: Tempo Solvents: Toluene ,  Ethyl acetate ,  Water ;  10 min, 0 °C
1.2 Reagents: Sodium hypochlorite ;  0 °C; 5 min, 0 °C; 10 min, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Improved Synthesis of the Selected Serine Protease uPA Inhibitor UAMC-00050, a Lead Compound for the Treatment of Dry Eye Disease
Ceradini, Davide ; et al, Organic Process Research & Development, 2022, 26(10), 2937-2946

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  0 °C; 4 h, rt
1.2 Reagents: Potassium sulfate Solvents: Water ;  pH 4, cooled
Reference
Pharmacomodulation of the antimalarial plasmodione: synthesis of biaryl- and N-arylalkylamine analogues, antimalarial activities and physicochemical properties
Urgin, Karene; et al, Molecules, 2017, 22(1), 161/1-161/32

Production Method 4

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  16 h, 20 - 25 °C
2.1 Reagents: Sodium bicarbonate ,  Potassium bromide Catalysts: Tempo Solvents: Toluene ,  Ethyl acetate ,  Water ;  10 min, 0 °C
2.2 Reagents: Sodium hypochlorite ;  0 °C; 5 min, 0 °C; 10 min, rt
2.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Improved Synthesis of the Selected Serine Protease uPA Inhibitor UAMC-00050, a Lead Compound for the Treatment of Dry Eye Disease
Ceradini, Davide ; et al, Organic Process Research & Development, 2022, 26(10), 2937-2946

2-(4-((Tert-Butoxycarbonyl)amino)phenyl)acetic acid Raw materials

2-(4-((Tert-Butoxycarbonyl)amino)phenyl)acetic acid Preparation Products

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